molecular formula C16H18O5 B2859962 methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 306321-73-3

methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B2859962
CAS RN: 306321-73-3
M. Wt: 290.315
InChI Key: MEUWMNSHUPKAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate” is a derivative of 4-hydroxycoumarin . It is of interest in various fields of chemistry and materials science due to its unique chemical structure and properties. This compound and its derivatives are often studied for their potential in organic synthesis and material science applications.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C25H29NO6S . Its molecular weight is 471.577 .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Researchers have explored the synthesis and chemical characterization of coumarin derivatives, demonstrating the versatility of these compounds in organic chemistry. For instance, Al-amiery et al. (2013) synthesized and characterized methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate using UV-visible, FT-IR, ^1H-NMR, and ^13C-NMR spectral data. Their research focused on determining the best method of calculation for various stretching vibration frequencies within the molecule, highlighting the compound's potential in theoretical and computational chemistry studies (Al-amiery et al., 2013).

Antimicrobial Activity

Coumarin derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of the antibacterial and antifungal activities of various coumarin derivatives have shown promising results. Parameshwarappa et al. (2009) synthesized innovative coumarin derivatives and screened them for their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Theoretical and Computational Studies

Theoretical studies on coumarin derivatives like this compound offer insights into their molecular properties and behaviors. The research conducted by Al-amiery et al. (2013) used different Density Functional Theory (DFT) models to calculate the frequency of stretching vibrations for bonds within the molecule, providing a deeper understanding of its structural and electronic properties (Al-amiery et al., 2013).

Applications in Photocatalytic Decomposition

The photocatalytic decomposition of organic compounds, such as acetic acid, on TiO2 surfaces has been explored, suggesting potential environmental applications. While not directly related to this compound, studies on similar compounds offer a pathway to understanding the photocatalytic activities of coumarin derivatives and their roles in environmental chemistry and pollution control (Muggli & Falconer, 1999).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWMNSHUPKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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